molecular formula C20H25ClN6O B1672122 GR203040 CAS No. 168398-02-5

GR203040

Cat. No.: B1672122
CAS No.: 168398-02-5
M. Wt: 400.9 g/mol
InChI Key: OIVGDFJIFCEEEH-MKSBGGEFSA-N
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Mechanism of Action

Target of Action

GR 203040, also known as (2-Methoxy-5-tetrazol-1-ylbenzyl)(2-phenylpiperidin-3-yl)amine, is a potent and selective antagonist of the Neurokinin 1 (NK1) receptor . The NK1 receptor is a G-protein coupled receptor (GPCR) that primarily binds to the neuropeptide Substance P, which is involved in various physiological processes including pain perception, stress response, and emesis .

Mode of Action

As an antagonist, GR 203040 binds to the NK1 receptor and blocks its activation by Substance P . This prevents the downstream signaling cascades triggered by the NK1 receptor, thereby inhibiting the physiological responses associated with Substance P .

Biochemical Pathways

The primary pathway affected by GR 203040 is the Substance P/NK1 receptor signaling pathway . By blocking the NK1 receptor, GR 203040 inhibits the intracellular signaling cascades normally triggered by Substance P. These cascades involve various second messengers and kinases, leading to changes in cellular functions such as gene expression, cell proliferation, and neurotransmitter release .

Pharmacokinetics

It is known that gr 203040 isorally active , suggesting that it is well-absorbed in the gastrointestinal tract. The compound’s ability to inhibit Substance P binding to NK1 receptors in gerbil cerebral cortical membranes after subcutaneous administration suggests that it can cross the blood-brain barrier .

Result of Action

The primary result of GR 203040’s action is the inhibition of physiological responses mediated by the NK1 receptor . This includes the attenuation of pain perception, stress responses, and emesis . In animal models, GR 203040 has been shown to reduce the frequency of acetic acid-induced abdominal constrictions, a measure of visceral pain .

Action Environment

The efficacy and stability of GR 203040 can be influenced by various environmental factors. For instance, the compound’s affinity for the NK1 receptor can vary between species, with lower affinity observed at rat NK1 receptors compared to human, ferret, and gerbil receptors . Additionally, the compound’s pharmacokinetics and bioavailability may be affected by factors such as pH, temperature, and the presence of other substances in the body .

Biochemical Analysis

Biochemical Properties

GR 203040 is known for its high affinity and selectivity towards NK1 receptors. It potently inhibits substance P binding to these receptors with a pKi value ranging from 10.1 to 10.5 . The compound interacts primarily with the NK1 receptor, a G-protein-coupled receptor, and displays minimal affinity for other receptor types. This selective inhibition is crucial for its antiemetic and analgesic properties, as substance P is involved in pain transmission and emesis .

Cellular Effects

GR 203040 exerts significant effects on various cell types by modulating NK1 receptor activity. In cellular models, GR 203040 has been shown to inhibit substance P-induced responses, such as calcium mobilization and neurotransmitter release . This inhibition affects cell signaling pathways, gene expression, and cellular metabolism. For instance, in astrocytoma cells, GR 203040 reduces the expression of pro-inflammatory cytokines, highlighting its potential anti-inflammatory effects .

Molecular Mechanism

At the molecular level, GR 203040 acts by binding to the NK1 receptor, preventing substance P from interacting with the receptor. This competitive inhibition blocks the downstream signaling pathways activated by substance P, including the activation of phospholipase C, inositol trisphosphate production, and calcium release . Additionally, GR 203040’s binding to the NK1 receptor stabilizes the receptor in an inactive conformation, further inhibiting its activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of GR 203040 have been observed to change over time. The compound demonstrates stability under standard storage conditions, with minimal degradation observed over extended periods . Long-term studies in vitro have shown that GR 203040 maintains its inhibitory effects on NK1 receptor activity, with no significant loss of potency . In vivo studies have also indicated sustained antiemetic and analgesic effects over time .

Dosage Effects in Animal Models

The effects of GR 203040 vary with different dosages in animal models. At lower doses, GR 203040 effectively inhibits substance P-induced responses without causing significant adverse effects . At higher doses, some toxic effects have been observed, including mild gastrointestinal disturbances and transient changes in behavior . These findings highlight the importance of dose optimization in therapeutic applications.

Metabolic Pathways

GR 203040 is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . The primary enzymes involved in its metabolism include cytochrome P450 isoforms, which facilitate the oxidation and subsequent conjugation of the compound . These metabolic pathways ensure the efficient clearance of GR 203040 from the body, minimizing the risk of accumulation and toxicity.

Transport and Distribution

Within cells and tissues, GR 203040 is transported and distributed via passive diffusion and active transport mechanisms . The compound interacts with various transporters and binding proteins, which facilitate its uptake and distribution to target tissues . GR 203040’s distribution is influenced by its physicochemical properties, including its lipophilicity and molecular weight .

Subcellular Localization

GR 203040’s subcellular localization is primarily within the cytoplasm, where it interacts with the NK1 receptor on the cell membrane . The compound’s activity is influenced by its localization, as it must reach the receptor to exert its inhibitory effects . Post-translational modifications and targeting signals may also play a role in directing GR 203040 to specific cellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GR 203040 involves several key steps:

Industrial Production Methods

Industrial production of GR 203040 follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

GR 203040 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of GR 203040, which can be used for further pharmacological studies .

Scientific Research Applications

GR 203040 has a wide range of scientific research applications:

    Chemistry: It is used as a reference compound in the study of NK1 receptor antagonists.

    Biology: The compound is employed in the investigation of substance P and its role in various biological processes.

    Medicine: GR 203040 has shown potential as an antiemetic agent, particularly in the treatment of chemotherapy-induced nausea and vomiting.

    Industry: The compound is used in the development of new pharmaceuticals targeting NK1 receptors.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

GR 203040 is unique due to its high selectivity and potency for NK1 receptors. It has a higher affinity for human NK1 receptors compared to other species, making it particularly valuable in human pharmacological studies .

Properties

CAS No.

168398-02-5

Molecular Formula

C20H25ClN6O

Molecular Weight

400.9 g/mol

IUPAC Name

(2S,3S)-N-[[2-methoxy-5-(tetrazol-1-yl)phenyl]methyl]-2-phenylpiperidin-3-amine;hydrochloride

InChI

InChI=1S/C20H24N6O.ClH/c1-27-19-10-9-17(26-14-23-24-25-26)12-16(19)13-22-18-8-5-11-21-20(18)15-6-3-2-4-7-15;/h2-4,6-7,9-10,12,14,18,20-22H,5,8,11,13H2,1H3;1H/t18-,20-;/m0./s1

InChI Key

OIVGDFJIFCEEEH-MKSBGGEFSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)N2C=NN=N2)CN[C@H]3CCCN[C@H]3C4=CC=CC=C4.Cl

SMILES

COC1=C(C=C(C=C1)N2C=NN=N2)CNC3CCCNC3C4=CC=CC=C4.Cl.Cl

Canonical SMILES

COC1=C(C=C(C=C1)N2C=NN=N2)CNC3CCCNC3C4=CC=CC=C4.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

(2-methoxy-5-tetrazol-1-ylbenzyl)(2-phenylpiperidin-3-yl)amine
GR 203040
GR-203040
GR203040
N-(2-methoxy-5-tetrazol-1-ylbenzyl)-2-phenylpiperidin-3-ylamine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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